molecular formula C16H24N4 B7562659 N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine

N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine

Cat. No. B7562659
M. Wt: 272.39 g/mol
InChI Key: SLFYTXDQTXWFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine, also known as MIB-13, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MIB-13 belongs to the class of imidazo[1,2-a]pyridine derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine is not fully understood, but it is believed to act on various signaling pathways in cells. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound has also been found to inhibit the NF-κB pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidants in cells, which can protect against oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which can reduce inflammation. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine in lab experiments include its high purity and potency, which allows for accurate and reproducible results. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine. One area of interest is its potential use as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its use in cancer therapy, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine involves a multistep process that includes the reaction of 2-methylimidazo[1,2-a]pyridine with N,N-dimethyl-3-bromopiperidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography, and the final compound is obtained in good yield and purity.

Scientific Research Applications

N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's, and Parkinson's. It has been shown to have neuroprotective effects and can inhibit the growth of cancer cells. In addition, this compound has been found to enhance memory and cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N,N-dimethyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4/c1-13-6-4-8-16-17-14(11-20(13)16)10-19-9-5-7-15(12-19)18(2)3/h4,6,8,11,15H,5,7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFYTXDQTXWFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CN3CCCC(C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.